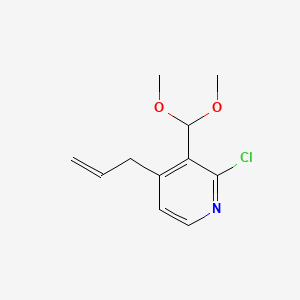
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a pyridine derivative, characterized by the presence of an allyl group, a chloro substituent, and a dimethoxymethyl group attached to the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical compounds.
Preparation Methods
The synthesis of 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with allyl, chloro, and dimethoxymethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine: This compound shares a similar structure but differs in the position of the allyl group.
2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a different substituent at the 4-position, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)-4-prop-2-enylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-5-8-6-7-13-10(12)9(8)11(14-2)15-3/h4,6-7,11H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZFZNXZXPSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207738 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-69-9 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
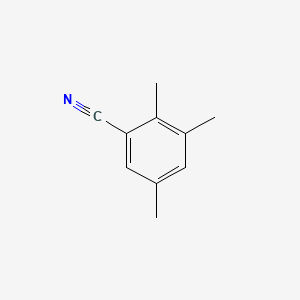
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
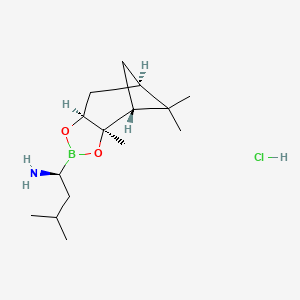
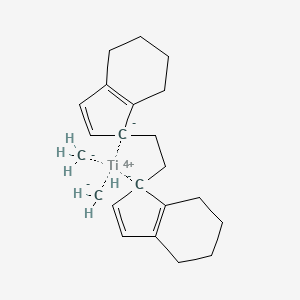
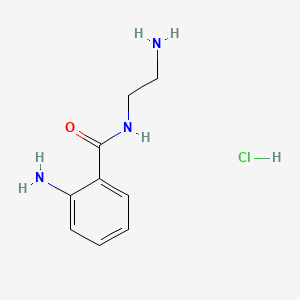
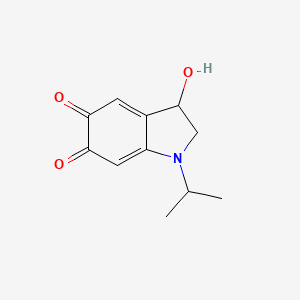

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)
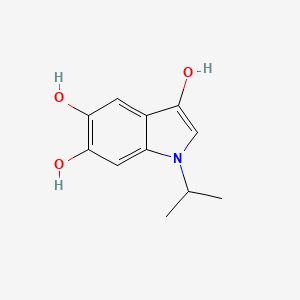

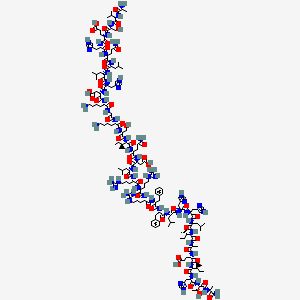
![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
